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Compound of Interest

Compound Name: Naquotinib Mesylate

Cat. No.: B609419 Get Quote

Technical Support Center: Naquotinib Mesylate
This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing Naquotinib Mesylate (ASP8273)

dosage to minimize toxicity during preclinical and early-stage clinical research. Due to the

discontinuation of Naquotinib's clinical development, this guide is based on publicly available

data from completed studies.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Naquotinib Mesylate?

Naquotinib Mesylate is an orally available, irreversible, third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively targets mutant forms of

EGFR, including the T790M resistance mutation, over wild-type (WT) EGFR.[1] Naquotinib

covalently binds to the cysteine 797 residue in the ATP-binding site of mutant EGFR, leading to

irreversible inhibition of its kinase activity and downstream signaling pathways, such as the

ERK and Akt pathways.[1]

Q2: Why was the clinical development of Naquotinib Mesylate discontinued?

The development of Naquotinib (ASP8273) was discontinued because a phase III clinical trial

(SOLAR study, NCT02588261) did not show an improvement in progression-free survival

compared to first-generation EGFR TKIs (erlotinib or gefitinib) in the first-line treatment of
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NSCLC.[2] Furthermore, a higher incidence of grade ≥3 treatment-emergent adverse events

(TEAEs) was observed in patients receiving Naquotinib (54.7%) compared to those receiving

erlotinib or gefitinib (43.5%).[2]

Q3: What are the most common toxicities associated with Naquotinib Mesylate?

Based on the phase 1 dose-escalation study (NCT02113813), the most frequently reported

treatment-emergent adverse events include diarrhea, nausea, fatigue, constipation, vomiting,

and hyponatremia.[3]

Q4: What are the known off-target effects of Naquotinib?

A comprehensive kinase panel evaluation indicated that Naquotinib also inhibits Bruton's

tyrosine kinase (BTK) with a potency similar to its inhibition of EGFR T790M.[4] This off-target

activity should be considered when designing experiments and interpreting results, as it may

contribute to both efficacy and toxicity profiles.

Q5: What were the dose-limiting toxicities (DLTs) observed in the phase 1 trial?

In the phase 1 dose-escalation study, DLTs were observed at the 300 mg and 400 mg once-

daily dose levels. These included hyponatremia, anorexia, and diarrhea.[3]
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Issue Encountered Potential Cause Suggested Action

Unexpectedly high cytotoxicity

in in vitro assays

Off-target effects, incorrect

dosing calculations, or

sensitive cell line.

Confirm the EGFR mutation

status of your cell line.

Consider using a cell line with

wild-type EGFR as a negative

control. Review dosing

calculations and perform a

dose-response curve to

determine the IC50 in your

specific cell model.

Inconsistent results in

phosphorylation assays

(Western Blot)

Suboptimal antibody

performance, issues with

sample preparation, or timing

of drug treatment.

Ensure antibodies are

validated for the specific

phosphorylated and total

proteins. Use fresh lysis buffer

with phosphatase and

protease inhibitors. Perform a

time-course experiment to

determine the optimal duration

of Naquotinib treatment for

observing changes in

phosphorylation.

In vivo studies show significant

weight loss or distress in

animal models

Toxicity related to high dosage

or off-target effects.

Re-evaluate the dosage based

on preclinical pharmacokinetic

and pharmacodynamic data.

Consider dose reduction or

alternative dosing schedules.

Closely monitor animal health

and implement humane

endpoints.

Difficulty managing diarrhea in

animal models

Known on-target (EGFR

inhibition in the gut) and

potential off-target effects.

Prophylactic or concurrent

treatment with anti-diarrheal

agents may be necessary.

Ensure adequate hydration

and nutritional support for the

animals.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of Naquotinib
(ASP8273)

Cell Line EGFR Mutation Status IC50 (nM)

PC-9 del ex19 8-33

HCC827 del ex19 8-33

NCI-H1975 L858R/T790M 8-33

PC-9ER del ex19/T790M 8-33

Wild-Type EGFR WT 230

Data sourced from Selleck Chemicals product information.[1]

Table 2: Dose-Limiting and Common Adverse Events
from Phase 1 Trial (NCT02113813)
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Dose Level (once
daily)

Number of Patients
Dose-Limiting
Toxicities (DLTs)

Most Common
Treatment-
Emergent Adverse
Events (Any Grade)

25-200 mg - No DLTs observed

Diarrhea, nausea,

fatigue, constipation,

vomiting,

hyponatremia

300 mg -
Hyponatremia (n=1),

Diarrhea (n=1)

Diarrhea, nausea,

fatigue, constipation,

vomiting,

hyponatremia

400 mg -
Hyponatremia (n=1),

Anorexia (n=1)

Diarrhea, nausea,

fatigue, constipation,

vomiting,

hyponatremia

500 mg 7

No DLTs, but 6 of 7

patients required dose

interruptions/modificati

ons due to Grade 3

AEs

Diarrhea, nausea,

fatigue, constipation,

vomiting,

hyponatremia

Data compiled from the phase 1 dose-escalation study of ASP8273.[3]

Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Cell Plating: Seed NSCLC cells (e.g., NCI-H1975 for T790M mutant, A549 for WT-EGFR) in

a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth

medium. Incubate for 24 hours at 37°C and 5% CO2.

Drug Preparation: Prepare a 10 mM stock solution of Naquotinib Mesylate in DMSO.

Create a series of dilutions in culture medium to achieve final concentrations ranging from 1
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nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for drug

dilutions).

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug

dilutions (in triplicate).

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

Viability Assessment:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for EGFR Pathway Inhibition
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827) in 6-well plates and grow to

70-80% confluency. Treat the cells with varying concentrations of Naquotinib Mesylate
(e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer

and heat at 95°C for 5 minutes.

SDS-PAGE and Transfer: Separate the protein samples on an 8-10% polyacrylamide gel and

transfer them to a PVDF membrane.
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Blocking and Antibody Incubation:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-

Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use

β-actin as a loading control.

Secondary Antibody and Detection:

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize the

phosphorylated protein levels to the total protein levels.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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